molecular formula C17H21N3OS B2501458 2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide CAS No. 667412-99-9

2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide

Cat. No.: B2501458
CAS No.: 667412-99-9
M. Wt: 315.44
InChI Key: DGYFNAYHESBGPF-UHFFFAOYSA-N
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Description

Chemical Characterization and Structural Elucidation

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic name reflects its structural components:

  • Core benzothiophene framework : A bicyclic system comprising a benzene ring fused to a thiophene ring, partially saturated to form a 4,5,6,7-tetrahydro-1-benzothiophene moiety.
  • Substituents :
    • Position 2 : Acetamide group (2-cyanoacetamide) linked via an amide bond.
    • Position 3 : Cyano (-CN) substituent.
    • Position 6 : 1,1-Dimethylpropyl (tert-amyl) chain, enhancing steric bulk and hydrophobicity.

The molecular formula C₁₇H₂₁N₃OS corresponds to a molecular weight of 315.44 g/mol , as confirmed by multiple suppliers and databases. Key identifiers include:

Property Value Source
CAS Registry Number 667412-99-9
MDL Number MFCD04054638
SMILES Code CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CC#N

The tert-amyl group at position 6 is critical for modulating solubility and electronic properties of the benzothiophene core.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallography data for this compound is lacking, structural analogs provide insights into conformational preferences:

  • Benzothiophene core : Partial saturation (positions 4–7) reduces aromaticity, enabling flexibility in the cyclohexene ring. This saturation may influence binding interactions in biological targets.
  • Cyano substituents : Electron-withdrawing groups at positions 2 and 3 likely induce coplanar arrangements with adjacent atoms, enhancing conjugation across the bicyclic system.
  • Tert-amyl group : Bulky substituents at position 6 adopt a staggered conformation to minimize steric strain, as observed in related benzothiophene derivatives.

Crystallographic studies of analogous N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides reveal hydrogen-bonding interactions between the acetamide nitrogen and biological targets (e.g., ATP-binding sites of kinases). Such insights suggest potential binding modes for this compound in kinase inhibition studies.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR data for related compounds indicate characteristic shifts:

Nucleus Signal Region (δ) Assignment Source
1H 1.3–1.5 ppm (m) Tert-amyl methyl groups
1H 2.2–2.8 ppm (m) Cyclohexene protons (positions 4–7)
1H 7.2–7.8 ppm (m) Aromatic protons (benzothiophene)
13C ~110–125 ppm Aromatic carbons (benzothiophene)
13C ~115–120 ppm Cyano carbons (-CN)

The acetamide carbonyl carbon typically resonates at 165–170 ppm in 13C NMR.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C≡N stretch : ~2,220–2,250 cm⁻¹ (strong, sharp peak).
  • C=O stretch : ~1,650–1,680 cm⁻¹ (amide carbonyl).
  • C=C aromatic stretch : ~1,590–1,600 cm⁻¹ (benzothiophene ring).
Mass Spectrometry (MS)

Electrospray ionization (ESI) or electron ionization (EI) methods yield:

  • Molecular ion peak : m/z 315 ([M]+⁺).
  • Fragment ions : Loss of cyano groups (e.g., m/z 287 [M–C≡N]+⁺) and tert-amyl chain cleavage.

Computational Chemistry Insights into Electronic Structure

Density functional theory (DFT) and semi-empirical methods provide insights into electronic properties:

  • Electron Density Distribution :
    • The cyano groups at positions 2 and 3 act as electron-withdrawing groups, polarizing the benzothiophene core and enhancing electrophilicity at the acetamide nitrogen.
    • The tert-amyl substituent induces steric hindrance, directing reactivity toward less hindered sites (e.g., the amide linkage).
  • Frontier Molecular Orbitals (FMOs) :
    • HOMO : Localized on the benzothiophene π-system, facilitating π-π interactions with aromatic residues in biological targets.
    • LUMO : Associated with the cyano groups, enabling nucleophilic attack or coordination with metals.
  • Solubility and LogP Predictions :
    • The tert-amyl group increases lipophilicity, with a predicted logP value >3.0, suggesting preferential partitioning into hydrophobic environments.

Properties

IUPAC Name

2-cyano-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-4-17(2,3)11-5-6-12-13(10-19)16(22-14(12)9-11)20-15(21)7-8-18/h11H,4-7,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYFNAYHESBGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide (CAS Number: 667412-99-9) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests a range of biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₁N₃OS. The compound features a benzothienyl moiety and multiple cyano groups which may contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₁N₃OS
Molecular Weight317.43 g/mol
CAS Number667412-99-9
Hazard ClassificationIrritant

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of thiophene and benzothiophene have been shown to inhibit tumor cell growth in various cancer models. The specific activity of this compound against cancer cell lines remains to be fully characterized but is hypothesized to be promising based on related compounds.

Case Study:
In a study examining the antitumor properties of related compounds, it was found that certain benzothiophene derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

The proposed mechanisms for the biological activity of similar compounds include:

  • Inhibition of DNA Synthesis: By interfering with nucleic acid synthesis pathways.
  • Induction of Apoptosis: Triggering programmed cell death through mitochondrial dysfunction.
  • Cell Cycle Arrest: Preventing cancer cells from progressing through the cell cycle phases.

Anti-inflammatory Properties

Some studies suggest that compounds containing cyano groups can exhibit anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. This could make this compound a candidate for further research in inflammatory diseases.

Research Findings

Current literature lacks extensive studies specifically on this compound; however, related compounds have been explored extensively. The following table summarizes findings from relevant studies on similar compounds:

CompoundBiological ActivityReference
Benzothiophene Derivative AAntitumor (IC50 ~ 10 µM)
Cyano-thiophene Compound BAnti-inflammatory (cytokine modulation)
Thiophene-based Compound CApoptosis induction

Comparison with Similar Compounds

Core Structural Features

Compound A shares a 4,5,6,7-tetrahydrobenzothiophene scaffold with modifications at the 2- and 3-positions (cyano groups) and a 6-(1,1-dimethylpropyl) substituent. Key analogs differ in substituents on the acetamide side chain or benzothiophene ring:

Compound Key Substituents Molecular Formula Molecular Weight Key Properties/Activities References
Compound A Dual cyano groups, 6-(1,1-dimethylpropyl) C₁₈H₂₄N₃OS 333.49* Potential GCGR antagonist; structural basis for hydrogen bonding and dipole interactions
Chloro-substituted analog 2-Chloro instead of 2-cyano C₁₆H₂₁ClN₂OS 324.87 Anti-inflammatory, antibacterial activity; irritant (Xi hazard class)
Pyridinylsulfanyl analog 2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl} substituent C₂₂H₁₅F₃N₄OS₃ 504.57 High molecular weight; predicted density 1.53 g/cm³; potential solubility challenges
Ethylbutanamide analog 2-Ethylbutanamide side chain Not provided Not provided GCGR antagonist (IC₅₀: 181 ± 10 nmol/L)
Dimethylamino analog 2-(Dimethylamino)acetamide side chain C₁₈H₂₇N₃OS 333.49 Predicted pKa: 13.37; potential membrane permeability enhancement

*Molecular weight inferred from .

Physicochemical Properties

  • The dimethylamino analog’s higher pKa (13.37) compared to the pyridinylsulfanyl analog (predicted pKa 11.56) indicates varying ionization states, influencing membrane permeability .

Q & A

Q. What are the key steps in synthesizing 2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of the cyano-substituted benzothiophene core with a chloroacetamide precursor under basic conditions (e.g., triethylamine) in solvents like dichloromethane or dimethylformamide (DMF) .
  • Step 2 : Introduction of the 1,1-dimethylpropyl group via alkylation or nucleophilic substitution, requiring controlled temperature (e.g., 273 K) and inert atmospheres to prevent side reactions .
  • Step 3 : Final purification using column chromatography or recrystallization from methylene chloride/ice-cold acid mixtures to achieve >95% purity .
    Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, with 1^1H and 13^{13}C NMR resolving cyano groups, tetrahydrobenzothiophene rings, and substituent positions .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., exact mass 369.061 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N stretching at ~2200 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • X-ray Crystallography : Resolves conformational polymorphism, as seen in analogous compounds with multiple asymmetric units and variable dihedral angles (e.g., 44.5°–77.5° in dichlorophenyl derivatives) .

Q. What are the compound’s key structural features influencing reactivity?

  • Cyano Groups : Act as electron-withdrawing groups, enhancing electrophilic substitution reactivity at the benzothiophene ring .
  • Tetrahydrobenzothiophene Core : Provides a rigid, hydrophobic scaffold that influences solubility and interaction with biological targets .
  • 1,1-Dimethylpropyl Substituent : Steric hindrance from the branched alkyl group may reduce aggregation in polar solvents .

Advanced Research Questions

Q. How do solvent polarity and temperature variations affect reaction yield in multi-step synthesis?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions like hydrolysis. Dichloromethane minimizes undesired solvolysis but requires longer reaction times .
  • Temperature : Lower temperatures (e.g., 273 K) favor selective alkylation, while higher temperatures (298–313 K) accelerate condensation but risk decomposition .
  • Case Study : A 15% yield increase was observed in analogous acetamide syntheses when switching from THF to DMF at 273 K .

Q. How can researchers address contradictions in crystallographic data due to conformational polymorphism?

  • Multi-Conformer Analysis : Use single-crystal X-ray diffraction to resolve asymmetric units (e.g., three distinct conformers in dichlorophenyl acetamide derivatives with dihedral angles varying by >20°) .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict energetically favorable conformations and validate experimental data .
  • Statistical Sampling : Replicate crystallization trials under varied conditions (e.g., solvent evaporation rates) to identify dominant polymorphs .

Q. What experimental design considerations are critical for studying environmental fate and ecotoxicity?

  • Environmental Partitioning : Assess logP (calculated as ~3.2 for similar cyanoacetamides) to predict bioaccumulation in lipid-rich tissues .
  • Degradation Pathways : Use accelerated stability studies (e.g., UV exposure, pH extremes) to identify hydrolysis products (e.g., cyanoacetic acid derivatives) .
  • Toxicity Screening : Employ tiered assays (e.g., Daphnia magna acute toxicity, Ames test for mutagenicity) to evaluate ecological risks .

Q. How does the compound interact with biological targets such as JNK inhibitors?

  • Mechanistic Insights : The tetrahydrobenzothiophene scaffold mimics ATP-binding pockets in kinases, while the cyanoacetamide moiety chelates catalytic Mg2+^{2+} ions .
  • Structure-Activity Relationship (SAR) : Modifying the 1,1-dimethylpropyl group (e.g., replacing with cyclopropyl) alters IC50_{50} values by up to 10-fold in JNK inhibition assays .
  • Validation : Competitive binding assays (e.g., fluorescence polarization) confirm dose-dependent displacement of reference inhibitors .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Process Optimization : Replace batch reactions with flow chemistry to improve heat dissipation and reduce side products .
  • Green Chemistry : Use biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic reagents to minimize waste .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Tables of Key Data

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight369.061 g/mol (exact mass)
logP (Calculated)3.2
Hydrogen Bond Acceptors6
Rotatable Bonds4

Q. Table 2: Crystallographic Data for Analogous Compounds

CompoundDihedral Angles (°)ConformersSource
Dichlorophenyl Acetamide Derivative44.5–77.53
Tetrahydrobenzothiophene Core54.8–77.52

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